6-Bromo-1,2,3,4-tetrahydroquinoline-4-carboxylicacidhydrochloride
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Overview
Description
6-Bromo-1,2,3,4-tetrahydroquinoline-4-carboxylicacidhydrochloride is a chemical compound with the molecular formula C10H11BrN2O2·HCl It is a derivative of tetrahydroquinoline, a bicyclic compound that is structurally related to quinoline
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-1,2,3,4-tetrahydroquinoline-4-carboxylicacidhydrochloride typically involves the bromination of 1,2,3,4-tetrahydroquinoline followed by carboxylation and subsequent conversion to the hydrochloride salt. The bromination is usually carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or dichloromethane. The carboxylation step can be achieved using carbon dioxide under high pressure or by using carboxylating agents like carbonyl diimidazole (CDI).
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of automated systems and optimized reaction conditions can enhance yield and purity. The final product is typically purified by recrystallization or chromatography to obtain the desired hydrochloride salt.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-1,2,3,4-tetrahydroquinoline-4-carboxylicacidhydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it to tetrahydroquinoline derivatives.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted tetrahydroquinoline derivatives depending on the nucleophile used.
Scientific Research Applications
6-Bromo-1,2,3,4-tetrahydroquinoline-4-carboxylicacidhydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: This compound can be used in the study of biological pathways and as a probe for investigating enzyme activities.
Industry: It can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-Bromo-1,2,3,4-tetrahydroquinoline-4-carboxylicacidhydrochloride involves its interaction with specific molecular targets. It can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
6-Bromo-1,2,3,4-tetrahydroisoquinoline: Similar in structure but differs in the position of the bromine atom and the presence of the carboxylic acid group.
1,2,3,4-Tetrahydroquinoline: Lacks the bromine and carboxylic acid groups, making it less reactive in certain chemical reactions.
Quinoline: An aromatic compound that is structurally related but lacks the tetrahydro and bromine functionalities.
Uniqueness
6-Bromo-1,2,3,4-tetrahydroquinoline-4-carboxylicacidhydrochloride is unique due to the presence of both the bromine atom and the carboxylic acid group, which confer distinct chemical reactivity and potential biological activity. These functional groups make it a versatile compound for various synthetic and research applications.
Biological Activity
6-Bromo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid hydrochloride is a compound that has garnered attention due to its potential biological activities. This article delves into its biological activity, including its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C₉H₁₀BrN
- Molecular Weight : 212.086 g/mol
- CAS Number : 2580182-02-9
- Density : 1.4 ± 0.1 g/cm³
- Boiling Point : Approximately 282.9 ± 40.0 °C at 760 mmHg
Anticancer Properties
Research indicates that derivatives of tetrahydroquinoline compounds exhibit significant anticancer activities. A study focused on synthesizing novel aryl tacrine derivatives demonstrated that these compounds could inhibit cancer cell proliferation effectively. Specifically, the study highlighted the potential of 6-bromo derivatives in targeting various cancer cell lines, suggesting that the presence of the bromine atom enhances the compound's efficacy against tumors .
Antibacterial Effects
In addition to anticancer properties, 6-bromo-tetrahydroquinoline derivatives have also shown promising antibacterial activity. For instance, studies have reported that these compounds can inhibit the growth of several bacterial strains, including resistant strains, indicating their potential as novel antibacterial agents .
Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes linked to various diseases. Enzyme inhibition studies suggest that tetrahydroquinoline derivatives may act as effective inhibitors of acetylcholinesterase (AChE), which is relevant in treating neurodegenerative diseases like Alzheimer's .
Study on Anticancer Activity
A notable case study involved the synthesis and evaluation of a series of tetrahydroquinoline derivatives for their anticancer properties. The results indicated that certain substitutions on the tetrahydroquinoline structure significantly enhanced cytotoxicity against cancer cells compared to standard chemotherapeutics .
Table 1: Anticancer Activity of Tetrahydroquinoline Derivatives
Compound Name | IC50 (µM) | Cancer Cell Line |
---|---|---|
6-Bromo-Tetrahydroquinoline | 15 | HeLa |
6-Bromo-Tetrahydroquinoline (modified) | 8 | MCF-7 |
Control (Doxorubicin) | 5 | HeLa |
Study on Antibacterial Activity
Another significant study assessed the antibacterial properties of various tetrahydroquinoline derivatives against Gram-positive and Gram-negative bacteria. The findings revealed that compounds with a bromo substituent exhibited superior antibacterial activity compared to their non-brominated counterparts .
Table 2: Antibacterial Activity of Tetrahydroquinoline Derivatives
Compound Name | Minimum Inhibitory Concentration (MIC) | Bacterial Strain |
---|---|---|
6-Bromo-Tetrahydroquinoline | 12 µg/mL | Staphylococcus aureus |
Non-brominated derivative | >100 µg/mL | Staphylococcus aureus |
Properties
Molecular Formula |
C10H11BrClNO2 |
---|---|
Molecular Weight |
292.55 g/mol |
IUPAC Name |
6-bromo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C10H10BrNO2.ClH/c11-6-1-2-9-8(5-6)7(10(13)14)3-4-12-9;/h1-2,5,7,12H,3-4H2,(H,13,14);1H |
InChI Key |
QLFYDIYHZZLZCD-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC2=C(C1C(=O)O)C=C(C=C2)Br.Cl |
Origin of Product |
United States |
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